N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where 2,3-dichlorobenzoyl chloride reacts with the benzoxazole intermediate. The final step involves the nitration of the benzamide derivative using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise temperature and pressure control, as well as continuous flow techniques to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: Conversion of the nitro group to an amine results in N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-aminobenzamide.
Substitution: Replacement of chlorine atoms with nucleophiles yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
- N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-4-nitrobenzamide
- N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-ethyl-3-nitrobenzamide
Uniqueness
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dichlorophenyl and nitrobenzamide groups contributes to its reactivity and potential bioactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O4/c1-11-13(4-3-7-17(11)26(28)29)20(27)24-12-8-9-18-16(10-12)25-21(30-18)14-5-2-6-15(22)19(14)23/h2-10H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSQFKRNBSALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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